Diallyl tetrabromophthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

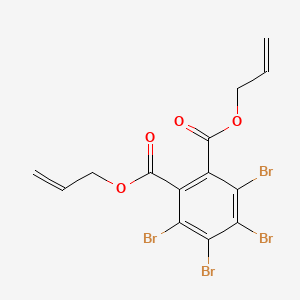

Diallyl tetrabromophthalate is a useful research compound. Its molecular formula is C14H10Br4O4 and its molecular weight is 561.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Flame Retardancy

Diallyl tetrabromophthalate as a Flame Retardant:

DBTP serves as a reactive flame retardant in various polymer systems. It is particularly noted for its effectiveness in enhancing the fire resistance of materials, making it valuable in industries where fire safety is paramount. The compound is often used in combination with other materials to improve the overall flame-retardant properties of polymers.

- Applications in Polymers:

-

Case Study:

A study demonstrated that incorporating DBTP into a triallyl isocyanurate prepolymer significantly improved the flame-retardant properties of the resulting material, indicating its potential for use in high-performance applications .

Material Science

Crosslinking Agent:

DBTP functions as a crosslinking agent in the production of shape memory polymers (SMPs). These materials can return to a predetermined shape when exposed to specific stimuli, such as heat.

- Shape Memory Polymers:

Environmental Considerations

Alternative to Legacy Flame Retardants:

As regulations tighten around traditional brominated flame retardants (BFRs) due to environmental and health concerns, DBTP has emerged as a potential alternative. Research indicates that DBTP may offer similar flame-retardant capabilities with reduced toxicity profiles compared to legacy BFRs like polybrominated diphenyl ethers (PBDEs).

- Research Findings:

Industrial Applications

Use in Consumer Products:

DBTP is also employed in various consumer products where fire safety is essential. Its application spans multiple sectors, including electronics, textiles, and building materials.

- Consumer Safety:

Data Summary Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Flame Retardancy | Polymer composites | Enhanced fire resistance |

| Material Science | Crosslinking agent for SMPs | Improved thermal stability |

| Environmental Safety | Alternative to legacy BFRs | Lower toxicity and environmental impact |

| Industrial Applications | Consumer products | Increased safety standards |

Propiedades

Número CAS |

49693-09-6 |

|---|---|

Fórmula molecular |

C14H10Br4O4 |

Peso molecular |

561.8 g/mol |

Nombre IUPAC |

bis(prop-2-enyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C14H10Br4O4/c1-3-5-21-13(19)7-8(14(20)22-6-4-2)10(16)12(18)11(17)9(7)15/h3-4H,1-2,5-6H2 |

Clave InChI |

FZGLNDYBTGMDDR-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC=C |

SMILES canónico |

C=CCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC=C |

Key on ui other cas no. |

49693-09-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.